molecular formula C18H12N2OS B2422514 2-(2-Phenoxy-3-pyridinyl)-1,3-benzothiazole CAS No. 337920-62-4

2-(2-Phenoxy-3-pyridinyl)-1,3-benzothiazole

Cat. No. B2422514
M. Wt: 304.37
InChI Key: IZPNEMZZKLGKNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Phenoxy-3-pyridinyl)-1,3-benzothiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PBTZ169 and has been studied extensively for its biological and pharmacological properties.

Scientific Research Applications

  • Synthesis and Chemical Applications :

    • Benzothiazole derivatives, including structures similar to 2-(2-Phenoxy-3-pyridinyl)-1,3-benzothiazole, have been synthesized using various methods. A notable approach includes the solvent-free synthesis using Bi(III) salts, offering high conversion, short reaction times, and cleaner reaction profiles (Mohammadpoor-Baltork, Khosropour, & Hojati, 2007).
    • Microwave-assisted synthesis methods have also been developed for benzothiazoles, providing efficient and cost-effective procedures for creating these compounds (Kushwaha, Kashyap, & Srivastava, 2015).
  • Sensor and Analytical Applications :

    • Certain benzothiazol derivatives have been explored as ionophores in the fabrication of ion-selective electrodes. For example, specific configurations of benzothiazol-based chelating ionophores have been used to create sensors for Cu(2+) ions, demonstrating excellent potentiometric characteristics (Singh, Sahani, Bandi, & Jain, 2014).
    • Benzothiazole compounds have also been employed in the development of fluorescent probes for sensing pH and metal cations (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001).
  • Biological and Medicinal Research :

    • In the field of pharmacology, benzothiazole structures have been synthesized and evaluated for their potential anticancer properties. Specific derivatives have shown potent and broad-spectrum inhibitory activities against various human cancer cell lines (Shi, Wang, Xia, Ye, Deng, Xu, Wei, & Yu, 2012).
    • Other studies have focused on the synthesis of benzothiazole compounds as inhibitors of eukaryotic DNA topoisomerase II, a key target in cancer therapy. Some of these compounds have shown significant inhibitory activity, offering potential as chemotherapeutics (Pınar, Yurdakul, Yildiz, Temiz-Arpaci, Acan, Akı-Şener, & Yalcin, 2004).
  • Material Science Applications :

    • Benzothiazole derivatives have been used in the development of novel materials. For instance, the synthesis and photo-physical characteristics of various benzimidazole, benzoxazole, and benzothiazole fluorescent derivatives have been explored, highlighting their thermal stability and potential for material science applications (Padalkar, Tathe, Gupta, Patil, Phatangare, & Sekar, 2011).

properties

IUPAC Name

2-(2-phenoxypyridin-3-yl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2OS/c1-2-7-13(8-3-1)21-17-14(9-6-12-19-17)18-20-15-10-4-5-11-16(15)22-18/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZPNEMZZKLGKNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC=N2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Phenoxypyridin-3-yl)-1,3-benzothiazole

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